1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine
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Description
“1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine” is a chemical compound with the molecular formula C17H25NO7 and a molecular weight of 355.38 . It is also known by its IUPAC name, tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate .
Synthesis Analysis
The synthesis of this compound involves refluxing in absolute ethanol for 48 hours . The solution is then concentrated in vacuo and purified by flash chromatography (DCM) to yield a reddish oil .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring attached to a 1,3-dioxane ring. The dioxane ring is substituted with two methyl groups and two carbonyl groups, making it a 2,2-dimethyl-4,6-dioxo-1,3-dioxane .Physical And Chemical Properties Analysis
This compound has a molecular weight of 355.38 g/mol . Its exact mass is 355.16310214 . It has a complexity of 562 and a topological polar surface area of 99.2Ų . It has 7 hydrogen bond acceptors and no hydrogen bond donors . Its rotatable bond count is 4 .Scientific Research Applications
Design and Synthesis in Dendrimers
- Study: Sacalis et al. (2019) explored the use of 4-amino-1-(tert-butoxycarbonyl)piperidine (Boc-PD-NH2), a compound structurally related to 1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine, in the synthesis of novel dendritic G-2 melamines. These melamines incorporated piperidin-4-yl groups and were used as central building blocks in new G-2 melamine dendrimers, demonstrating the compound's utility in complex molecular synthesis (Sacalis et al., 2019).
Ring Opening Reactions
- Study: Šafár̆ et al. (2000) investigated the ring-opening reactions of a related compound, 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, with cyclic secondary amines like piperidine. This study provides insights into the chemical behavior and potential applications of 1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine in synthetic chemistry (Šafár̆ et al., 2000).
Synthesis of Novel Compounds
- Study: Kilonda et al. (1994) described the transformation of a salt derivative of 1-amino-1-deoxy-D-glucitol into N-BOC protected compounds, which include structures akin to 1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine. This highlights the compound's relevance in the synthesis of diverse organic molecules (Kilonda et al., 1994).
HIV-1 Inhibitors
- Study: Dai Qiu-yun (2011) conducted research on the synthesis of bicyclic piperidine-based compounds, including those with N-BOC protected piperidine motifs, for potential use as HIV-1 inhibitors. This demonstrates the possible application of 1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine in medicinal chemistry (Dai Qiu-yun, 2011).
properties
IUPAC Name |
tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7/c1-16(2,3)25-15(22)18-8-6-10(7-9-18)12(19)11-13(20)23-17(4,5)24-14(11)21/h10-11H,6-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLXQDIQYCBDHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine |
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